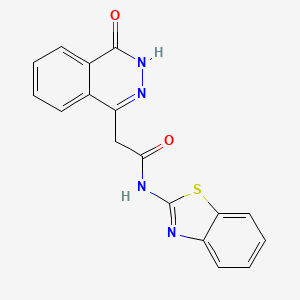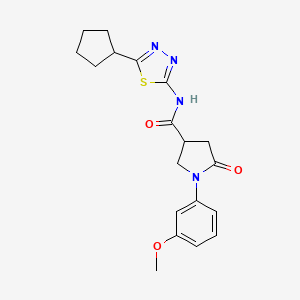![molecular formula C24H27N3O4 B10995833 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10995833.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound characterized by its unique indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indole core, followed by the introduction of the methoxyethyl group. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
化学反応の分析
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and crystallography.
4,4’-Dichlorobenzophenone: Used in the production of polymers and as a chemical intermediate.
4-Methoxyphenethylamine: Studied for its psychoactive properties.
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is unique due to its dual indole structure and methoxyethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C24H27N3O4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C24H27N3O4/c1-29-15-13-26-11-9-18-20(5-3-6-21(18)26)25-24(28)17-31-23-8-4-7-22-19(23)10-12-27(22)14-16-30-2/h3-12H,13-17H2,1-2H3,(H,25,28) |
InChIキー |
KYMBOKXVWYVWPX-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B10995763.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995771.png)
![4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10995774.png)
![1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B10995780.png)
![methyl 5-({[(2E)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10995782.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10995783.png)
![[1-({[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10995795.png)

![N-[2-(4-chlorophenoxy)ethyl]-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B10995800.png)
![5-{[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]amino}-2-fluoro-N,N-dimethylbenzamide](/img/structure/B10995808.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10995817.png)
![N-[3-(6-Fluoro-1H-indol-1-YL)propyl]-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}butanamide](/img/structure/B10995819.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10995826.png)
